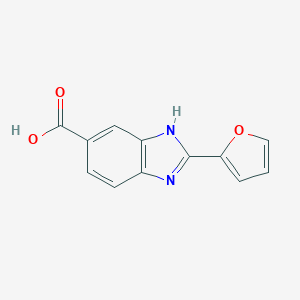

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZBQMTZXOUFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378100 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174422-10-7 | |

| Record name | 2-(Furan-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes, experimental protocols, and characterization of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide is intended to equip researchers with the necessary information to synthesize and characterize this molecule for further investigation.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The fusion of a furan ring to the benzimidazole core at the 2-position, coupled with a carboxylic acid group on the benzene ring, presents a molecule with significant potential for diverse applications. The furan moiety can act as a bioisostere for a phenyl ring, offering modified electronic and steric properties, while the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, to modulate the compound's physicochemical and pharmacological properties.

This guide will detail the prevalent synthetic pathway for this compound, which proceeds through the formation of a methyl ester intermediate followed by hydrolysis.

Synthetic Pathway

The most common and efficient synthesis of this compound is a two-step process. The first step involves the condensation of methyl 3,4-diaminobenzoate with 2-furaldehyde to form the intermediate, methyl 2-(furan-2-yl)-1H-benzo[d]imidazole-5-carboxylate. The second step is the hydrolysis of this ester to yield the final carboxylic acid product.

An In-depth Technical Guide to the Physicochemical Properties of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid (CAS No: 174422-10-7). While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available predicted data and relevant information from its isomer, 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, to offer a valuable resource for researchers. Furthermore, this guide outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, providing a methodological framework for further investigation. The synthesis and characterization workflow for this class of compounds is also presented.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a benzimidazole core substituted with a furan ring at the 2-position and a carboxylic acid group at the 5-position.

Chemical Structure:

Molecular Formula: C₁₂H₈N₂O₃[1]

Canonical SMILES: C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

InChI Key: DIZBQMTZXOUFTD-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that much of the available data is predicted and should be confirmed through experimental validation.

| Property | Value | Data Type | Source |

| Molecular Weight | 228.21 g/mol | Calculated | [2] |

| Melting Point | No Data Available | - | - |

| Boiling Point | 522.8 ± 48.0 °C | Predicted | |

| Density | 1.465 ± 0.06 g/cm³ | Predicted | |

| pKa | 3.07 ± 0.30 | Predicted | |

| logP | No Data Available | - | - |

| Solubility | No Data Available | - | - |

Note on Isomer Data: The isomer, 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid (CAS: 124340-76-7), has a reported experimental melting point in the range of 222-225 °C.[1] This may serve as a useful, albeit rough, estimate.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the literature, the following established methodologies are recommended for the determination of its key physicochemical properties.

Synthesis and Characterization

The synthesis of 2-(furan-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid typically involves the condensation of 3,4-diaminobenzoic acid with furan-2-carbaldehyde.

Workflow for Synthesis and Characterization:

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus. A small, finely powdered sample of the purified compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility in various solvents can be determined using the shake-flask method.[3]

Protocol Outline:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol Outline:

-

A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

LogP/LogD Determination (Shake-Flask Method)

The partition coefficient (LogP) or distribution coefficient (LogD) between n-octanol and water (or a buffer of a specific pH for LogD) can be determined by the shake-flask method.[4][5][6][7]

Protocol Outline:

-

Solvent Saturation: n-octanol and the aqueous phase (water or buffer, e.g., PBS at pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculation: LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the benzimidazole and furan moieties are present in numerous biologically active molecules.[1] Compounds with these scaffolds have been reported to exhibit a range of activities, including antimicrobial and anticancer effects.[1] The benzimidazole core is a key component of several approved drugs. Further research is required to determine the specific biological targets and signaling pathways modulated by this particular compound.

Logical Workflow for Preliminary Biological Evaluation:

Conclusion

This compound is a compound of interest for which a complete experimental physicochemical profile is yet to be established. This guide provides the currently available predicted data and outlines robust, standard methodologies for the experimental determination of its key properties. The provided workflows for synthesis, characterization, and biological evaluation offer a clear path for future research into this and related molecules. The structural motifs suggest potential for biological activity, warranting further investigation to unlock its therapeutic potential.

References

- 1. Buy 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid | 124340-76-7 [smolecule.com]

- 2. This compound [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. enamine.net [enamine.net]

- 5. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide on the Spectroscopic Data of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Chemical Structure and Properties

-

IUPAC Name: 2-(Furan-2-yl)-3H-benzoimidazole-5-carboxylic acid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid. These predictions are derived from the analysis of structurally similar compounds and general spectroscopic correlation tables.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~12.8 | Singlet (broad) | 1H | Benzimidazole N-H |

| ~8.2 | Singlet | 1H | H-4 (Benzimidazole) |

| ~7.9 | Doublet | 1H | H-6 (Benzimidazole) |

| ~7.8 | Doublet | 1H | H-5' (Furan) |

| ~7.6 | Doublet | 1H | H-7 (Benzimidazole) |

| ~7.2 | Doublet | 1H | H-3' (Furan) |

| ~6.7 | Doublet of doublets | 1H | H-4' (Furan) |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Carboxylic acid Carbonyl (C=O) |

| ~152.0 | C-2 (Benzimidazole) |

| ~148.0 | C-2' (Furan) |

| ~146.0 | C-5' (Furan) |

| ~144.0 | C-7a (Benzimidazole) |

| ~138.0 | C-3a (Benzimidazole) |

| ~126.0 | C-5 (Benzimidazole) |

| ~122.0 | C-6 (Benzimidazole) |

| ~118.0 | C-4 (Benzimidazole) |

| ~115.0 | C-7 (Benzimidazole) |

| ~113.0 | C-3' (Furan) |

| ~112.0 | C-4' (Furan) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1620 | Medium | C=N stretch (Benzimidazole) |

| ~1580, ~1450 | Medium-Strong | Aromatic C=C stretch |

| ~1300 | Medium | C-O stretch |

| ~1250 | Medium | C-N stretch |

| Below 900 | Medium-Strong | Aromatic C-H bend (out-of-plane) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 228 | [M]⁺ (Molecular Ion) |

| 211 | [M - OH]⁺ |

| 183 | [M - COOH]⁺ |

| 155 | [M - COOH - CO]⁺ |

| 95 | [Furan-C=O]⁺ |

Experimental Protocols

The following are proposed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthetic route involves the condensation of 3,4-diaminobenzoic acid with furan-2-carbaldehyde, a method adapted from the synthesis of similar 2-substituted benzimidazole-5-carboxylic acids.[4]

Materials:

-

3,4-Diaminobenzoic acid

-

Furan-2-carbaldehyde

-

Nitrobenzene (solvent)

Procedure:

-

In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) and furan-2-carbaldehyde (1 equivalent) in nitrobenzene.

-

Heat the reaction mixture at 150-155 °C for approximately 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the nitrobenzene under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.

3.2.2. Infrared (IR) Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

-

Instrument: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

The Biological Versatility of Furan-Benzimidazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of furan and benzimidazole rings has given rise to a class of heterocyclic compounds with a remarkable breadth of biological activities. These derivatives have emerged as promising scaffolds in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of furan-benzoimidazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays, tabulated quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their ability to interact with a wide range of biological targets. Among these, the benzimidazole moiety is a well-established pharmacophore present in numerous clinically used drugs, exhibiting activities such as anthelmintic, antiulcer, and antihistaminic effects.[1] Similarly, the furan ring is a key structural component in many biologically active natural products and synthetic compounds, contributing to a spectrum of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

The combination of these two privileged scaffolds into a single molecular entity, the furan-benzoimidazole framework, has generated considerable interest in the scientific community. This molecular hybridization strategy aims to leverage the individual pharmacological profiles of both rings to create novel derivatives with enhanced potency, selectivity, and novel mechanisms of action. This guide delves into the diverse biological landscape of furan-benzoimidazole derivatives, presenting key findings and methodologies to facilitate further research and development in this exciting area.

Anticancer Activity

Furan-benzoimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[4][5][6] The mechanism of their anticancer action is often multifactorial, involving the inhibition of key cellular processes such as cell proliferation and tubulin polymerization, and the modulation of critical signaling pathways.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of representative furan-benzoimidazole derivatives against various cancer cell lines, with IC50 values providing a quantitative measure of their cytotoxic potency.

Table 1: Anticancer Activity of 2,5-Disubstituted Furan-Benzimidazole Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | 2-(5-(4-nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole | A549 (Lung) | 2.12 ± 0.21 | [2] |

| HCC827 (Lung) | 5.13 ± 0.97 | [2] | ||

| NCI-H358 (Lung) | 0.85 ± 0.05 | [2] | ||

| Compound B | 2-(5-(4-chlorophenyl)furan-2-yl)-1H-benzo[d]imidazole | A549 (Lung) | 6.75 ± 0.19 | [2] |

| HCC827 (Lung) | 6.26 ± 0.33 | [2] | ||

| NCI-H358 (Lung) | 6.48 ± 0.11 | [2] | ||

| Compound C | Furan-benzimidazolone hybrid | A549 (Lung) | >250 | [5] |

| MCF-7 (Breast) | >250 | [5] | ||

| HeLa (Cervical) | >250 | [5] | ||

| Compound D | Dibenzo[b,d]furan-imidazole hybrid (6o) | SMMC-7721 (Liver) | Not specified | [7] |

| Compound E | Furan-based derivative (7) | MCF-7 (Breast) | 2.96 | [6] |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher potency.

Postulated Mechanisms of Anticancer Action

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Some benzimidazole derivatives have been shown to exert their anticancer effects by inhibiting components of the MAPK pathway, such as the extracellular signal-regulated kinase (ERK).[8] While direct evidence for furan-benzoimidazole derivatives is still emerging, it is a plausible mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of new PPARgamma agonists: benzimidazole derivatives-importance of positions 5 and 6, and computational studies on the binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Silico Docking Studies of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for conducting in silico molecular docking studies, using the novel heterocyclic compound 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid as a case study. While specific experimental data for this compound is not yet prevalent in published literature, this document outlines a robust workflow, from target identification to data interpretation, based on established computational drug design protocols.

The benzimidazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The inclusion of a furan moiety can further enhance the therapeutic potential of the molecule.[3] In silico docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into the binding affinity and interaction patterns that drive biological activity.[5][6]

The In Silico Docking Workflow: A Strategic Overview

Molecular docking simulations are a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and the optimization of lead candidates.[5][6] The general process involves preparing the ligand and target protein structures, performing the docking calculations to predict binding poses, and then scoring and analyzing these poses to estimate binding affinity.[7][8]

The following diagram illustrates a typical workflow for an in silico docking study.

Hypothetical Target Identification

Given the prevalence of anticancer and antimicrobial activities among benzimidazole and furan-containing compounds, several protein targets are plausible for an initial docking screen of this compound.[1][3][9]

-

Anticancer Targets:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical in tumor angiogenesis and proliferation.[3][9]

-

Cyclin-Dependent Kinases (CDKs): CDK-8 and CDK-4/6 are key regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[2][3]

-

-

Antimicrobial Targets:

-

Bacterial Enzymes: Beta-ketoacyl-acyl carrier protein synthase III is an example of a target in bacterial fatty acid synthesis that could be explored for novel antibacterial agents.[1]

-

The diagram below illustrates a simplified signaling pathway involving VEGFR-2, a potential target for anticancer drug development.

Experimental Protocols: A Step-by-Step Guide

This section details a generalized protocol for performing a molecular docking study. Popular software suites for this purpose include AutoDock Vina, GOLD, and Glide.[10][11][12]

Ligand Preparation

-

2D Structure Generation: Draw the this compound structure using chemical drawing software (e.g., ChemDraw) and save it in a common format like MOL or SDF.

-

3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation using software like Open Babel or the features within a modeling suite.[13] Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[14]

-

File Format Conversion: Save the final 3D ligand structure in the PDBQT format for use with AutoDock Vina, or other required formats like MOL2 for other docking programs. This step typically involves assigning partial charges (e.g., Gasteiger charges) and defining rotatable bonds.[8]

Protein Preparation

-

Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). For example, a PDB entry for VEGFR-2 kinase domain would be selected.

-

Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.[15][16] Ensure the protein structure consists only of the protein chains relevant to the study.

-

Protonation and Repair: Add polar hydrogen atoms to the protein structure. Check for and repair any missing atoms or incomplete side chains using tools available in software like UCSF Chimera or Schrödinger's Maestro.[15][17]

-

File Format Conversion: Save the prepared protein structure in the PDBQT format (for AutoDock Vina) or other required formats. This step prepares the protein for grid generation.[16]

Docking Simulation (Using AutoDock Vina as an Example)

-

Grid Box Generation: Define the search space for the docking simulation. This is a three-dimensional grid, typically centered on the known active site of the protein. The size of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand to rotate freely.[16][17]

-

Configuration File: Create a configuration file that specifies the file paths for the prepared protein and ligand, the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness.

-

Running the Simulation: Execute the docking run from the command line using the Vina executable and the configuration file as input. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[18]

Analysis of Results

-

Binding Affinity: The primary quantitative result is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.[19][20]

-

Pose Visualization: Visualize the top-ranked docking poses in a molecular graphics program (e.g., PyMOL, UCSF Chimera, Discovery Studio).[21] Analyze the orientation of the ligand within the binding pocket.

-

Interaction Analysis: Identify and analyze the non-covalent interactions between the ligand and the protein's amino acid residues. Key interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[19][22] These interactions are crucial for understanding the structural basis of the ligand's binding affinity.

Data Presentation: Hypothetical Docking Results

The following table summarizes hypothetical docking results for this compound against the potential targets identified. This format allows for clear and concise comparison of the compound's predicted efficacy against different proteins.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Interaction Type(s) |

| VEGFR-2 | 4ASD | -9.2 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Pi-Alkyl |

| EGFR | 2J6M | -8.5 | Met793, Leu718, Asp855 | Hydrogen Bond, Hydrophobic |

| CDK-8 | 5FGK | -7.8 | Ala100, Asp98 | Hydrogen Bond |

| Beta-ketoacyl-ACP synthase III | 1HNJ | -7.1 | Arg249, His244, Asn274 | Hydrogen Bond, Electrostatic |

Note: The data presented in this table is purely illustrative and intended to serve as a template for reporting actual experimental results.

Conclusion

This guide outlines a comprehensive and systematic approach to conducting in silico docking studies, using this compound as a representative molecule. By following a structured workflow of target identification, meticulous preparation of ligand and receptor, and rigorous analysis of docking results, researchers can efficiently evaluate the therapeutic potential of novel compounds. The hypothetical results suggest that this benzimidazole-furan hybrid could exhibit promising inhibitory activity against key anticancer targets like VEGFR-2. Such computational predictions are invaluable for prioritizing compounds for synthesis and subsequent in vitro and in vivo validation, thereby accelerating the drug discovery pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sites.ualberta.ca [sites.ualberta.ca]

- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. google.com [google.com]

- 14. youtube.com [youtube.com]

- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Making Protein-Ligand Docking Results Easier to Interpret – SAMSON Blog [blog.samson-connect.net]

- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

A Technical Guide to Substituted Benzimidazole Carboxylic Acids as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of substituted benzimidazole carboxylic acids, a class of heterocyclic compounds that have garnered significant attention in oncology research. Due to their structural similarity to purine nucleotides, these molecules can interact with various biological targets, making them a "privileged scaffold" in medicinal chemistry.[1][2] The addition of a carboxylic acid moiety, along with other substitutions, allows for the fine-tuning of their physicochemical properties and biological activity, leading to the development of potent anticancer agents.[1][3] This document outlines their synthesis, mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Synthesis

The most common and direct method for synthesizing 2-substituted benzimidazole-5-carboxylic acids is the condensation reaction of 3,4-diaminobenzoic acid with a variety of substituted aldehydes.[4] This reaction, often referred to as the Phillips condensation, typically proceeds by heating the reactants in a suitable solvent, sometimes with an acid catalyst or an oxidizing agent to facilitate cyclization and aromatization.[5]

The overall process for identifying novel benzimidazole-based anticancer agents follows a logical progression from chemical synthesis to biological evaluation.

Biological Activity & Structure-Activity Relationships (SAR)

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubules, and induction of apoptosis.[1][3] The specific activity and potency are highly dependent on the nature and position of substituents on the benzimidazole core and the 2-phenyl ring.[6] Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into potent and selective drug candidates.[6][7]

For instance, the presence of electron-withdrawing or donating groups on the 2-phenyl ring can significantly modulate the cytotoxicity of the compound against various cancer cell lines. The table below summarizes the in vitro cytotoxicity (IC50 values) of a series of hypothetical 2-substituted-1H-benzimidazole-5-carboxylic acid derivatives against common human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Benzimidazole Carboxylic Acid Derivatives

| Compound ID | R-Group (at C2-phenyl) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |

| BZ-1 | -H | 15.4 | 22.1 | 18.5 |

| BZ-2 | 4-OCH₃ | 8.2 | 10.5 | 9.3 |

| BZ-3 | 4-Cl | 5.1 | 6.8 | 4.9 |

| BZ-4 | 4-NO₂ | 2.3 | 3.1 | 2.8 |

| BZ-5 | 3,4-diCl | 1.5 | 2.0 | 1.7 |

Data is hypothetical and for illustrative purposes, but reflects general trends observed in SAR studies where halogen and nitro substitutions often enhance anticancer activity.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which substituted benzimidazoles exert their anticancer effects is the induction of programmed cell death, or apoptosis.[8][9] Many derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.[8] This process involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of a caspase cascade.[8][10]

The following diagram illustrates the simplified intrinsic apoptosis pathway initiated by a benzimidazole carboxylic acid derivative.

References

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 6. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Furan-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for phenyl rings have led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of furan-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Diverse Biological Activities and General Mechanisms

Furan-containing compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The versatility of the furan nucleus allows for structural modifications that can significantly influence receptor binding, metabolic stability, and overall efficacy.[1]

A common theme in the mechanism of action for many furan-containing compounds, particularly in the context of toxicity and certain therapeutic effects, is their metabolic activation. Cytochrome P450 enzymes, primarily CYP2E1, can oxidize the furan ring to form highly reactive intermediates.[2] The most notable of these is cis-2-butene-1,4-dial (BDA), an α,β-unsaturated dialdehyde.[2] This electrophilic metabolite can covalently bind to cellular nucleophiles such as proteins and DNA, leading to cytotoxicity, and in some cases, genotoxicity.[2][3]

However, not all biological effects of furan-containing compounds are mediated through this toxic activation pathway. Many furan-based drugs are designed to interact with specific molecular targets, leading to desired therapeutic outcomes.

Quantitative Data on Biological Activities

The potency of furan-containing compounds varies significantly depending on their chemical structure and the biological target. The following tables summarize quantitative data for representative compounds across different therapeutic areas.

Table 1: Anticancer Activity of Furan-Containing Compounds

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 | [4][5] |

| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 | [4][5] |

| Furan-fused Chalcone 9 | - | - | [6] |

| Furan-fused Chalcone 8 | - | >100 | [6] |

| Furan-fused Chalcone 6a | - | 5.7 | [6] |

| Furan-fused Chalcone 6s | - | 11.2 | [6] |

| Bis-2(5H)-furanone derivative 4e | C6 (Glioma) | 12.1 | [7] |

| Furan-pyridinone compound 4c | KYSE150 (Esophageal Cancer) | 0.655 µg/mL | [8] |

| Furan-type Phenylahistin Derivative E27 | Various | 7.81 - 10.36 | [9] |

| Carbohydrazide derivative with furan moiety | A549 (Lung Cancer) | Varies | [10] |

Table 2: Antimicrobial Activity of Furan-Containing Compounds

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Nitrofurantoin | Staphylococcus aureus | - | [11] |

| Nitrofurantoin | MRSA | - | [11] |

| Furazolidone | Escherichia coli | - | [11] |

| 3-aryl-3(furan-2-yl)propanoic acid derivative 1 | Escherichia coli | 64 | [12] |

| 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1/Furvina) | E. coli | 16 (bacteriostatic) | [13] |

| Furanone F105 | Staphylococcus aureus | 8 - 10 | [14] |

| Furanone F131 | S. aureus (clinical isolates) | 8 - 16 | [15] |

Key Signaling Pathways Modulated by Furan-Containing Compounds

Furan derivatives can modulate various signaling pathways, leading to their therapeutic effects. The following diagrams illustrate some of the key pathways involved.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. This section provides detailed protocols for key assays used to characterize the activity of furan-containing compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]

Workflow for MTT Assay

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Addition: Prepare serial dilutions of the furan-containing compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should typically not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include appropriate vehicle and positive controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a furan-containing compound to inhibit the activity of specific cytochrome P450 isoforms.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine human liver microsomes, a specific CYP isoform substrate, and the furan-containing test compound at various concentrations in a phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Start the reaction by adding an NADPH-regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, during which the substrate is metabolized by the active CYP enzyme.

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).

-

Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[17]

DNA Adduct Formation Assay

This assay is used to detect the formation of covalent adducts between reactive metabolites of furan-containing compounds and DNA.

Protocol:

-

In vitro DNA Treatment: Incubate calf thymus DNA with the furan-containing compound in the presence of a metabolic activation system (e.g., human liver microsomes and an NADPH-regenerating system) or directly with the reactive metabolite (e.g., BDA).[18]

-

DNA Isolation and Purification: After incubation, precipitate the DNA with ethanol to remove unbound compound and metabolites. Wash the DNA pellet with 70% ethanol and resuspend it in a suitable buffer.

-

Enzymatic Hydrolysis: Digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[3]

-

LC-MS/MS Analysis: Analyze the DNA hydrolysate using a sensitive LC-MS/MS method to detect and quantify the specific DNA adducts. This often involves using isotopically labeled internal standards for accurate quantification.[18][19]

-

Data Analysis: Quantify the level of DNA adducts, typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleotides.

Conclusion

The furan scaffold is a remarkably versatile platform in drug discovery, giving rise to compounds with a wide range of biological activities. Understanding the core mechanisms of action, from targeted enzyme inhibition and modulation of signaling pathways to the potential for metabolic activation and toxicity, is crucial for the rational design and development of novel furan-based therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this dynamic field, facilitating the advancement of furan-containing compounds from discovery to clinical application.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. ijabbr.com [ijabbr.com]

- 13. Antibacterial activity of the nitrovinylfuran G1 (Furvina) and its conversion products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Computational Chemistry of Furan Derivatives: A Technical Guide for Drug Discovery and Materials Science

December 24, 2025

Abstract

Furan and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and electronic properties.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to study these valuable heterocyclic compounds. We delve into the application of Density Functional Theory (DFT) for elucidating electronic and structural properties, molecular docking for predicting protein-ligand interactions, and Quantitative Structure-Activity Relationship (QSAR) modeling for understanding the links between molecular features and biological function. This whitepaper presents detailed computational protocols, summarizes key quantitative data in structured tables, and utilizes visualizations to clarify complex workflows and relationships, serving as a practical resource for the rational design of novel furan-based therapeutics and materials.

Introduction to Furan Derivatives

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in a multitude of pharmacologically active agents.[1] Its derivatives are known for a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The furan moiety can act as a bioisostere for phenyl rings, offering modulated steric and electronic features that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[1] In materials science, furan-based polymers and oligomers are explored for their unique optoelectronic properties, making them promising candidates for applications such as organic photovoltaics.

Computational chemistry provides a powerful lens through which to understand and predict the behavior of furan derivatives at the molecular level.[4] By simulating their electronic structure, interactions with biological targets, and the relationship between their structure and activity, researchers can accelerate the discovery and optimization of new furan-containing compounds. This guide will explore the core computational techniques employed in this endeavor.

Theoretical Calculations of Electronic and Structural Properties using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic landscape of organic molecules like furan derivatives.[5][6] It offers a balance of accuracy and computational efficiency for predicting molecular structures, energies, and a variety of electronic properties that govern reactivity and intermolecular interactions.[4]

Key Electronic Descriptors

Several key quantum chemical descriptors derived from DFT calculations provide insight into the behavior of furan derivatives:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.[5]

-

Dipole Moment (μ): The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and ability to engage in electrostatic interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding non-covalent interactions.[7]

DFT Computational Protocol

A typical DFT study for a furan derivative follows a standardized workflow. The protocol outlined below is a general guide; specific parameters may need to be adjusted based on the system under investigation and the desired accuracy.

Step 1: Molecular Structure Preparation The three-dimensional structure of the furan derivative is constructed using molecular building software.

Step 2: Geometry Optimization The initial structure is optimized to find the lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry.

-

Method: A suitable DFT functional is chosen. B3LYP is a widely used hybrid functional for organic molecules.[7][8]

-

Basis Set: A basis set that provides a good balance between accuracy and computational cost is selected. The Pople-style basis sets (e.g., 6-31G(d)) or correlation-consistent basis sets (e.g., cc-pVTZ) are common choices.[7][8][9][10] For molecules with non-covalent interactions, diffuse functions (e.g., '+' in 6-31+G(d)) are recommended.[9]

Step 3: Frequency Calculation Following optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).[5]

-

To calculate zero-point vibrational energy and thermodynamic properties (enthalpy and Gibbs free energy).

Step 4: Calculation of Electronic Properties Using the optimized geometry, single-point energy calculations are performed to obtain the desired electronic properties, such as HOMO and LUMO energies, dipole moment, and Mulliken charges.

Step 5: Analysis of Results The calculated data is analyzed to understand the electronic nature of the molecule and to compare it with other derivatives or experimental data.

Visualization of the DFT Workflow

Tabulated DFT Data for Furan Derivatives

The following table summarizes calculated electronic properties for various furan derivatives from the literature. Note that direct comparisons should be made with caution due to the use of different computational methods and basis sets across studies.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |

| Furan | B3LYP/6-311++G(2d,2p) | -6.38 | 2.04 | 8.42 | 0.67 | [5] |

| Tetrahydrofuran | B3LYP/6-311++G(2d,2p) | - | - | 6.558 | - | [5] |

| 2-Methylfuran | B3LYP/cc-pVTZ | - | - | - | - | [7] |

| 2,5-Dimethylfuran | B3LYP/cc-pVTZ | - | - | - | - | [7] |

| 2-Acetylfuran | M06-2x/cc-pVTZ | - | - | - | - | [9] |

Molecular Docking of Furan Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[11] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.[11] Furan derivatives have been the subject of numerous docking studies to explore their potential as anti-inflammatory, anticancer, and antibacterial agents.[11][12]

Key Protein Targets for Furan Derivatives

-

Anti-inflammatory: Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine in inflammation, and furan derivatives have been investigated as potential inhibitors.[11]

-

Anticancer: B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, and various protein kinases are targets for furan-based anticancer agents.[11]

-

Antibacterial: Essential bacterial enzymes such as dihydrofolate reductase, DNA gyrase, and enoyl reductase are common targets for novel furan-containing antibiotics.[12]

Molecular Docking Protocol

The following is a generalized protocol for performing molecular docking using a common software package like AutoDock Vina.

Step 1: Preparation of the Protein and Ligand

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogen atoms.

-

Assign atomic charges (e.g., Kollman charges).

-

-

Ligand Preparation:

-

Draw the 2D structure of the furan derivative and convert it to a 3D structure.

-

Minimize the energy of the 3D structure.

-

Define the rotatable bonds.

-

Step 2: Grid Box Generation A grid box is defined around the active site of the protein. This box specifies the search space for the ligand docking. The size and center of the grid are crucial parameters.

Step 3: Docking Simulation The docking algorithm explores different conformations and orientations of the ligand within the grid box, calculating the binding affinity for each pose. AutoDock Vina uses a scoring function to estimate the binding energy.

Step 4: Analysis of Docking Results

-

Binding Affinity: The docking scores (e.g., in kcal/mol) for the different poses are analyzed. A more negative score typically indicates a stronger binding affinity.

-

Binding Mode: The top-ranked poses are visually inspected to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

Visualization of the Molecular Docking Workflow

Tabulated Molecular Docking Data for Furan Derivatives

The following table presents docking scores of various furan derivatives against different protein targets. The specific docking software and scoring function used in the original study are noted.

| Furan Derivative Class | Protein Target (PDB ID) | Docking Software | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Furan-azetidinone hybrids | E. coli Enoyl reductase (1C14) | Glide | -9.195 (G-Score) | PHE 94, TYR 146 | [12] |

| Furan-azetidinone hybrids | S. aureus Dihydrofolate reductase (3SRW) | Glide | -8.64 (G-Score) | PHE 36 | [13] |

| Furan-derived chalcones | Glucosamine-6-phosphate synthase | AutoDock 4.2 | - | - | [14] |

| Furanpydone A | MTHFD2 | - | -8.08 | - | [15] |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16] For furan derivatives, QSAR models can be developed to predict their antitubercular, anticancer, or other pharmacological activities.[17][18]

The QSAR Modeling Process

A QSAR study involves several key steps, from data collection to model validation.

Step 1: Data Set Preparation A dataset of furan derivatives with experimentally determined biological activities (e.g., IC50 values) is collected. The dataset is typically divided into a training set for model development and a test set for model validation.

Step 2: Molecular Descriptor Calculation For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., counts of certain atoms), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields).

Step 3: Feature Selection and Model Building From the large pool of calculated descriptors, a subset of the most relevant ones is selected to avoid overfitting. Various statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that correlates the selected descriptors with the biological activity.[17]

Step 4: Model Validation The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using the test set) validation techniques. A robust and predictive QSAR model can then be used to predict the activity of new, untested furan derivatives.

Visualization of the QSAR Workflow

Tabulated QSAR Study Data for Furan Derivatives

This table provides an overview of QSAR studies conducted on furan derivatives, highlighting the therapeutic area, the modeling technique, and the types of descriptors used.

| Therapeutic Area | Furan Derivative Class | Modeling Technique | Key Descriptor Types | Reference |

| Antitubercular | Nitrofuran analogues | CP-MLR, PLS | Constitutional, Functional, Topological, 2D autocorrelation | [17][19] |

| Anticancer (Akt1 inhibitors) | Furan-pyrazole piperidines | GA-MLR | 3D and 2D autocorrelation | [18] |

| MMP-12 inhibition | Dibenzofuran derivatives | 2D-QSAR, 3D-QSAR | Steric, Hydrophobic | [20] |

| Corrosion Inhibition | Furan derivatives | PLS, PCR, MLR | Quantum chemical descriptors |

Conclusion

The theoretical and computational study of furan derivatives is a vibrant and essential field that significantly contributes to the advancement of drug discovery and materials science. This guide has provided a comprehensive overview of the key computational methodologies—DFT, molecular docking, and QSAR—that are routinely employed to investigate these important heterocyclic compounds. The detailed protocols, tabulated data, and workflow visualizations presented herein are intended to serve as a valuable resource for both newcomers and experienced researchers. By leveraging these computational tools, scientists can gain deeper insights into the molecular properties and interactions of furan derivatives, enabling a more rational and efficient design of novel molecules with desired biological activities and material properties. The continued development and application of these computational approaches promise to further unlock the vast potential of the furan scaffold in a wide range of scientific disciplines.

References

- 1. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. researchgate.net [researchgate.net]

- 3. Rowan | ML-Powered Molecular Design and Simulation [rowansci.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. jetir.org [jetir.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bioinformaticsreview.com [bioinformaticsreview.com]

- 12. researchgate.net [researchgate.net]

- 13. neovarsity.org [neovarsity.org]

- 14. scribd.com [scribd.com]

- 15. neovarsity.org [neovarsity.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. medium.com [medium.com]

- 18. Comp Chem Software [server.ccl.net]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

Methodological & Application

Synthesis of 2-Arylbenzimidazoles: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Arylbenzimidazoles are a pivotal class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Their structural motif is a key component in numerous pharmaceutical agents. This document provides detailed protocols for the synthesis of 2-arylbenzimidazoles, focusing on methodologies that are reproducible, efficient, and adaptable for both small-scale research and larger-scale drug development efforts. We will cover classical condensation reactions, modern catalytic methods, and greener, more sustainable approaches.

I. General Synthetic Workflow

The synthesis of 2-arylbenzimidazoles a critical step in the development of new therapeutic agents. The general workflow involves the reaction of a substituted o-phenylenediamine with an aromatic aldehyde or carboxylic acid, followed by cyclization and subsequent purification of the desired product.

Caption: General workflow for the synthesis of 2-arylbenzimidazoles.

II. Experimental Protocols

This section details three common and effective methods for the synthesis of 2-arylbenzimidazoles: the classical Phillips-Ladenburg Condensation, a greener microwave-assisted synthesis, and a transition-metal-free approach.

Protocol 1: Phillips-Ladenburg Condensation

This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4][5][6][7]

Materials:

-

o-Phenylenediamine

-

Aromatic carboxylic acid (e.g., benzoic acid)

-

4N Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (10%)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (0.01 mol) and the aromatic carboxylic acid (0.01 mol).

-

Add 4N HCl (20 mL) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a 10% NaOH solution until a precipitate forms.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzimidazole.

Protocol 2: Microwave-Assisted Green Synthesis

Microwave-assisted synthesis offers a more environmentally friendly and rapid alternative to conventional heating methods.[8][9][10][11][12][13]

Materials:

-

o-Phenylenediamine

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Water

-

Ethyl acetate

-

Sodium hydroxide (NaOH) solution (10%)

-

Ethanol

Procedure:

-

In a microwave-safe vessel, mix o-phenylenediamine (0.01 mol), the aromatic aldehyde (0.01 mol), and ethyl acetate (0.0025 mol) in water (15 mL).[8]

-

Irradiate the mixture in a microwave reactor at a suitable power (e.g., 765 W) and temperature for 5-15 minutes.[8]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Make the solution alkaline by slowly adding 10% NaOH.[8]

-

Filter the resulting solid, wash with cold water, and recrystallize from absolute ethanol to yield the pure product.[8]

Protocol 3: Transition-Metal-Free Synthesis using KOH/DMSO

This method provides an alternative route that avoids the use of potentially toxic and expensive transition metal catalysts.[14][15]

Materials:

-

N-(2-halophenyl)benzamidine (starting material, synthesized separately)

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of N-(2-halophenyl)benzamidine (1 mmol) in DMSO (5 mL), add powdered KOH (3 mmol).

-

Heat the reaction mixture at 120 °C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

III. Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the described synthetic protocols, allowing for easy comparison.

| Parameter | Phillips-Ladenburg Condensation | Microwave-Assisted Synthesis | Transition-Metal-Free (KOH/DMSO) |

| Starting Materials | o-Phenylenediamine, Aromatic Carboxylic Acid | o-Phenylenediamine, Aromatic Aldehyde | N-(2-halophenyl)benzamidine |

| Catalyst/Reagent | 4N HCl | Ethyl acetate | KOH |

| Solvent | Water/Acid | Water | DMSO |

| Reaction Time | 4 - 6 hours | 5 - 15 minutes[8] | 24 hours |

| Temperature | Reflux | Microwave Irradiation | 120 °C |

| Typical Yield | Moderate to Good | Good to Excellent (>50%)[8] | Good (up to 89%)[14] |

IV. Signaling Pathways of 2-Arylbenzimidazoles in Drug Development

2-Arylbenzimidazoles have been shown to interact with various biological targets, making them attractive candidates for drug development. One of the key areas of investigation is their role as kinase inhibitors, particularly in cancer therapy.[1][16]

Caption: Inhibition of a generic kinase signaling pathway by 2-arylbenzimidazoles.

The protocols outlined in this document provide a comprehensive guide for the synthesis of 2-arylbenzimidazoles, catering to different laboratory settings and research needs. The choice of method will depend on factors such as available equipment, desired reaction time, and environmental considerations. The significant biological activities of this class of compounds, particularly as kinase inhibitors, underscore their importance in modern drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Arylbenzimidazoles as antiviral and antiproliferative agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. adichemistry.com [adichemistry.com]

- 8. sciforum.net [sciforum.net]

- 9. jocpr.com [jocpr.com]

- 10. tandfonline.com [tandfonline.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Transition-metal-free synthesis of benzimidazoles mediated by KOH/DMSO. | Semantic Scholar [semanticscholar.org]

- 16. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known medicinal chemistry of the benzimidazole and furan scaffolds. As of this writing, specific experimental data for 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is not extensively available in public literature. The information provided is representative and intended to serve as a guide for research and development.

Introduction

This compound is a heterocyclic compound featuring a furan ring attached to a benzimidazole core, which also contains a carboxylic acid group. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The furan moiety is also a common structural motif in many bioactive natural products and synthetic drugs.[4] The combination of these two heterocyclic systems in one molecule, along with the carboxylic acid group that can participate in key binding interactions or serve as a handle for derivatization, makes this compound a compound of significant interest for drug discovery.

Potential Applications in Medicinal Chemistry

Anticancer Activity

Benzimidazole derivatives have been extensively studied as anticancer agents, acting through various mechanisms.[1][2][5][6][7] These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, as well as the inhibition of key enzymes like topoisomerases and protein kinases.[1][6] The planar nature of the benzimidazole ring system allows it to intercalate with DNA, another potential mechanism of its anticancer action.[1]

Antimicrobial Activity

The benzimidazole scaffold is present in several antifungal and antiparasitic drugs.[3] Furan derivatives have also demonstrated notable antibacterial and antifungal properties.[8] Therefore, this compound is a promising candidate for the development of new antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens.[9][10]

Anti-inflammatory and Analgesic Activity

Certain benzimidazole derivatives have shown significant anti-inflammatory and analgesic properties.[3] This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade. The structural similarity of the benzimidazole core to purine bases allows it to interact with various biological targets.

Synthesis Protocol

A representative synthesis of this compound can be achieved via the condensation of 3,4-diaminobenzoic acid with furan-2-carbaldehyde. This is a common and effective method for the preparation of 2-substituted benzimidazoles.[8][11]

Reaction Scheme:

3,4-Diaminobenzoic acid + Furan-2-carbaldehyde → this compound

Materials:

-

3,4-Diaminobenzoic acid

-

Furan-2-carbaldehyde

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) in DMSO.

-

Add furan-2-carbaldehyde (1 equivalent) to the solution.

-

Heat the reaction mixture to 120-125°C for 12 hours.[11]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of 3-4 with concentrated HCl to precipitate the product.[11]

-

Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterize the final product using NMR, IR, and mass spectrometry.

Below is a diagram illustrating the general workflow for the synthesis and purification of the target compound.

Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

This protocol is for assessing the cytotoxicity of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the growth medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans)

-

Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in DMSO)

-

96-well microplates

-

Microbial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control (a known antibiotic or antifungal)

-

Negative control (medium only)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include a positive control (microbe with a standard drug) and a negative control (medium without microbe).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data (Hypothetical)

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, for illustrative purposes.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.3 |

| HCT116 | Colon Carcinoma | 6.8 |

| K562 | Leukemia | 5.2 |

Postulated Mechanism of Action: Tubulin Polymerization Inhibition

A plausible mechanism of action for the anticancer activity of this compound is the inhibition of tubulin polymerization, a known mechanism for many benzimidazole derivatives.[6] By binding to the colchicine-binding site on β-tubulin, the compound can disrupt the formation of microtubules, which are essential for mitotic spindle formation. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[5]

The diagram below illustrates this hypothetical signaling pathway.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. biotech-asia.org [biotech-asia.org]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 9. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]

- 10. jchr.org [jchr.org]

- 11. bcc.bas.bg [bcc.bas.bg]

Application of Furan Derivatives in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals